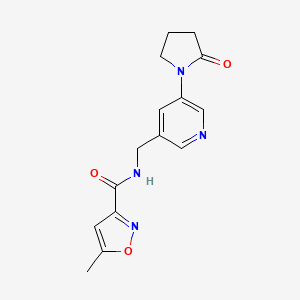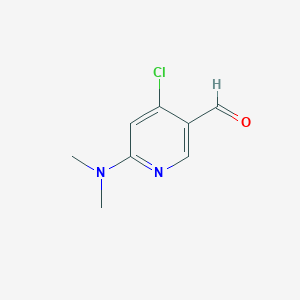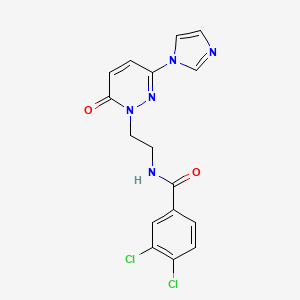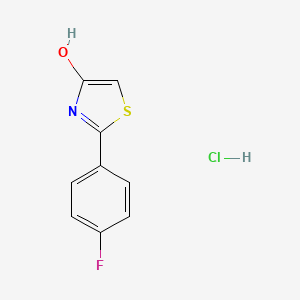
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of an isoxazole ring, a pyridine moiety, and a pyrrolidinone group suggests potential for diverse chemical reactivity and interactions with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of related isoxazole compounds involves strategies such as cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, which was achieved by reacting carbethoxyformonitrile oxide with a pyrrolidino-butenamide derivative, followed by hydrolysis . Another relevant synthesis approach is the one-pot relay catalytic cascade reaction used to synthesize methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides . These methods highlight the versatility of isoxazole chemistry and the potential pathways that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms, which can significantly influence the molecule's electronic properties and reactivity. Stereochemical investigations, such as those conducted on diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, provide insights into the importance of stereochemistry in determining the biological activity of such compounds .
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions. For instance, the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines catalyzed by AgNTf2 provides access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . This type of cycloaddition reaction could be relevant for the modification of the compound to enhance its biological activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their functional groups. For example, the presence of a pyridine ring can confer basicity, while substituents like trifluoromethyl groups can affect the lipophilicity of the molecule . The synthesis of various 3-methylisoxazole-5-carboxamides and their derivatives demonstrates the structural diversity achievable within this class of compounds, which can lead to a wide range of physical and chemical properties .
Applications De Recherche Scientifique
Synthesis Techniques
- The compound has been utilized in the synthesis of methyl 5-aminopyrrole-3-carboxylates, which are important intermediates in organic synthesis. A study described a method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" to achieve this synthesis (Galenko et al., 2019).
DNA Binding and Gene Regulation
- Isoxazole derivatives have been studied for their ability to bind DNA in the minor groove. Research on pyrrole−imidazole polyamides, which are structurally similar to the compound , demonstrated high specificity in binding to DNA sequences and influencing gene expression (Swalley, Baird, & Dervan, 1996); (Gottesfeld et al., 1997).
Catalysis
- The compound has been used in catalysis research, particularly in reactions involving ynamides and isoxazol-5-amines. A study demonstrated an efficient method for synthesizing 5-amino-1H-pyrrole-3-carboxamide derivatives using a formal [3 + 2] cycloaddition catalyzed by AgNTf2 (Cao et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-5-13(18-22-10)15(21)17-8-11-6-12(9-16-7-11)19-4-2-3-14(19)20/h5-7,9H,2-4,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLCDPAFKKSVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2551691.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)

![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2551706.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)
![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)